2-Amino-4-methylpent-4-enamide
Description
2-Amino-4-methylpent-4-enamide is a branched-chain aliphatic compound featuring an amino group at position 2, a methyl substituent at position 4, and an α,β-unsaturated amide moiety. Its structural uniqueness arises from the conjugated alkene-amide system, which may influence its reactivity, stability, and biological interactions. Notably, commercial availability of 2-Amino-4-methylpent-4-enamide has been discontinued across multiple suppliers, as indicated in product catalogs . This discontinuation suggests challenges in synthesis, stability, or niche applications compared to structurally related compounds.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-amino-4-methylpent-4-enamide |
InChI |
InChI=1S/C6H12N2O/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H2,8,9) |
InChI Key |
YMGPMDFPUYKVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-4-methylpent-4-enamide can be achieved through various methods. One notable approach is the direct N-dehydrogenation of amides to enamides. This method employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant . This reaction is characterized by its simple setup and broad substrate scope. Industrial production methods may involve bulk manufacturing and custom synthesis .
Chemical Reactions Analysis
2-Amino-4-methylpent-4-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be performed to convert the enamide group to an amine.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common reagents and conditions used in these reactions include triflic anhydride, lithium hexamethyldisilazide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-methylpent-4-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpent-4-enamide involves its interaction with molecular targets and pathways. The compound’s enamide group is a versatile reactant, participating in various chemical transformations. The nitrogen of the enamide is a powerful pi-donor, making the alkene particularly nucleophilic . This nucleophilicity allows the compound to engage in reactions with electrophiles, leading to the formation of various products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Amino-4-methylpent-4-enamide with analogous compounds in terms of molecular features, synthesis routes, and functional properties.
Structural and Functional Group Analysis
Key Research Findings and Limitations
Reactivity Trade-offs: While the α,β-unsaturated amide in 2-Amino-4-methylpent-4-enamide offers reactivity, it may also confer instability under physiological or storage conditions, a drawback avoided in saturated amides or sulfonamides .
Structural Versatility : Sulfonamide and pyridinium derivatives (e.g., and ) demonstrate broader applicability in medicinal and materials chemistry due to tunable electronic and steric profiles .
Biological Activity
2-Amino-4-methylpent-4-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
2-Amino-4-methylpent-4-enamide is characterized by an amide functional group and a branched alkyl chain, which may influence its interaction with biological targets. The structure can be represented as follows:
The biological activity of 2-amino-4-methylpent-4-enamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular responses.
Biological Activity
Research has indicated that 2-amino-4-methylpent-4-enamide exhibits several biological activities, including:
- Anticancer Activity: Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: There is evidence of its efficacy against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-amino-4-methylpent-4-enamide.
Table 1: Summary of Biological Activities
| Study | Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | Analog 1 | Anticancer (A549) | 15 | |
| 2 | Analog 2 | Antimicrobial (E. coli) | 30 | |
| 3 | Meayamycin D | Cytotoxicity (HCT116) | 5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the amide group and the alkyl chain can significantly affect the biological activity of compounds similar to 2-amino-4-methylpent-4-enamide. For instance, increasing hydrophobicity or introducing electron-withdrawing groups has been shown to enhance anticancer potency.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Increased hydrophobicity | Enhanced cellular permeability |
| Electron-withdrawing groups | Improved potency against cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
